3-Bromo-6-iodoimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 1146615-52-2 . It has a molecular weight of 322.93 . The compound is solid in physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of 3-Bromo-6-iodoimidazo[1,2-A]pyridine involves a chemodivergent reaction . N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The IUPAC name of this compound is 3-bromo-6-iodoimidazo[1,2-A]pyridine . The InChI code is 1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H .Physical And Chemical Properties Analysis
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a solid compound . It is stored in a refrigerator . The compound has a molecular weight of 322.93 .Scientific Research Applications
1. Chemodivergent Synthesis
- Summary of Application: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results or Outcomes: The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
2. Antituberculosis Agents
- Summary of Application: Imidazo[1,2-a]pyridine analogues, including 3-Bromo-6-iodoimidazo[1,2-A]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
3. Pharmaceutical Intermediates
- Summary of Application: This compound is used as an intermediate in the synthesis of various pharmaceuticals .
- Methods of Application: The specific methods of application can vary widely depending on the final pharmaceutical product being synthesized .
- Results or Outcomes: The use of this compound as an intermediate can facilitate the synthesis of a wide range of pharmaceutical products .
4. Anticonvulsant Agents
- Summary of Application: Some derivatives of 6-bromoimidazo[1,2-a]pyridine have been found to be effective as potential anticonvulsants .
- Methods of Application: The development of these compounds is based on the structure–activity relationship and various scaffold hopping strategies .
- Results or Outcomes: These compounds have shown promising results in the treatment of convulsive disorders .
5. Organic Syntheses
- Summary of Application: This compound is used in organic syntheses .
- Methods of Application: The specific methods of application can vary widely depending on the final product being synthesized .
- Results or Outcomes: The use of this compound can facilitate the synthesis of a wide range of organic products .
6. Potential Anticonvulsants
- Summary of Application: Some derivatives of 6-bromoimidazo[1,2-a]pyridine have been found to be effective as potential anticonvulsants .
- Methods of Application: The development of these compounds is based on the structure–activity relationship .
- Results or Outcomes: These compounds have shown promising results in the treatment of convulsive disorders .
Safety And Hazards
Future Directions
Imidazo[1,2-A]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 3-Bromo-6-iodoimidazo[1,2-A]pyridine could be in the development of new drugs for the treatment of these diseases.
properties
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXVCBLZXZVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738439 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-iodoimidazo[1,2-A]pyridine | |
CAS RN |
1146615-52-2 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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